Cas no 61708-25-6 (Benzenamine, 3-(difluoromethyl)-2-methyl-)

Benzenamine, 3-(difluoromethyl)-2-methyl- structure
61708-25-6 structure
Product Name:Benzenamine, 3-(difluoromethyl)-2-methyl-
CAS No:61708-25-6
MF:C8H9F2N
MW:157.16056895256
CID:469127
PubChem ID:54058433
Update Time:2025-05-15

Benzenamine, 3-(difluoromethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(difluoromethyl)-2-methyl-
    • 3-(difluoromethyl)-2-methylaniline
    • 61708-25-6
    • 3-difluoromethy-2-methyl-1-aminobenzene
    • 3-difluoromethyl-2-methyl-1-aminobenzene
    • F88668
    • EN300-6771378
    • TQU0127
    • A1-08509
    • 2-methyl-3-difluoromethyl aniline
    • SCHEMBL11807994
    • DTXSID60708732
    • 2-Amino-6-(difluoromethyl)toluene
    • Inchi: 1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3
    • InChI Key: LXXWXYXPWXFTHQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1C)N)F

Computed Properties

  • Exact Mass: 157.07037
  • Monoisotopic Mass: 157.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

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Additional information on Benzenamine, 3-(difluoromethyl)-2-methyl-

Benzenamine, 3-(difluoromethyl)-2-methyl- (CAS No. 61708-25-6): A Comprehensive Overview

Benzenamine, 3-(difluoromethyl)-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 61708-25-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both a methyl group and a difluoromethyl substituent, which contribute to its distinct chemical properties and reactivity.

The compound’s molecular formula can be expressed as C8H10F2N, indicating its composition of eight carbon atoms, ten hydrogen atoms, and two fluorine atoms bonded to a nitrogen atom. The presence of the difluoromethyl group enhances the electron-withdrawing nature of the molecule, influencing its interaction with other chemical entities. This feature is particularly pertinent in medicinal chemistry, where such modifications can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In recent years, Benzenamine, 3-(difluoromethyl)-2-methyl- has garnered attention for its potential applications in the development of novel therapeutic agents. The structural motifs present in this compound are often exploited to design molecules with enhanced binding affinity and selectivity towards biological targets. For instance, the combination of a methyl group and a difluoromethyl group can influence the compound’s solubility, metabolic stability, and overall bioavailability—critical factors in drug design.

One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its reactive sites to develop intermediates for various pharmacological applications. The amine functionality allows for further derivatization through reactions such as nucleophilic substitution or condensation reactions, enabling the creation of diverse chemical libraries. These libraries are then screened for compounds with desirable biological activities.

The pharmaceutical industry has shown particular interest in derivatives of Benzenamine, 3-(difluoromethyl)-2-methyl- due to their potential in addressing unmet medical needs. Studies have demonstrated that modifications at the 3- and 2-positions can significantly alter the compound’s interaction with biological targets, making it a versatile scaffold for drug discovery. For example, researchers have explored its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

Recent advancements in computational chemistry have further enhanced the understanding of this compound’s behavior. Molecular modeling techniques allow researchers to predict how Benzenamine, 3-(difluoromethyl)-2-methyl- will interact with biological targets at an atomic level. These predictions are invaluable in guiding synthetic efforts and optimizing lead compounds for clinical trials. By integrating experimental data with computational insights, scientists can accelerate the drug development process significantly.

The synthesis of Benzenamine, 3-(difluoromethyl)-2-methyl- involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce the desired functional groups. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In conclusion, Benzenamine, 3-(difluoromethyl)-2-methyl-, CAS No. 61708-25-6, represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new methodologies for modifying and utilizing this compound, its significance in medicinal chemistry is expected to grow even further.

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